BIX 01294 is a small molecule compound recognized primarily as an inhibitor of the histone methyltransferase G9a (also known as EHMT2). This compound was first identified through high-throughput screening by Kubicek et al. in 2007, marking it as one of the pioneering inhibitors targeting this specific enzyme. G9a is known for its role in adding methyl groups to histone H3 at lysine 9, which is associated with transcriptional repression. Inhibition of G9a by BIX 01294 has significant implications for epigenetic regulation and cancer therapy, particularly in contexts where G9a is overexpressed.
BIX 01294 is classified under the category of epigenetic modulators specifically targeting histone methyltransferases. It belongs to a broader class of compounds that are being explored for their potential in cancer treatment and other diseases characterized by aberrant epigenetic modifications. The chemical structure of BIX 01294 includes a quinazoline core, which is common among many small-molecule inhibitors.
The synthesis of BIX 01294 involves several key steps, starting from commercially available starting materials. The method described by Movassaghi et al. involves:
BIX 01294 has a molecular formula of C_24H_30N_5O, with a molecular weight of approximately 404.245 g/mol. The structure features a quinazoline ring system substituted with a benzylpiperidine moiety, which is critical for its biological activity. The compound's structural characteristics allow it to effectively interact with the active site of G9a, inhibiting its function .
BIX 01294 primarily acts through competitive inhibition of G9a, disrupting its ability to catalyze the transfer of methyl groups from S-adenosylmethionine to histone substrates. This inhibition alters histone methylation patterns, leading to changes in gene expression associated with cellular proliferation and survival pathways. Additionally, studies have demonstrated that BIX 01294 can induce apoptosis in various cancer cell lines by modulating pathways involving mitochondrial metabolism .
The mechanism of action for BIX 01294 involves its binding affinity for G9a, which leads to decreased levels of di- and trimethylation at histone H3 lysine 9 (H3K9me2/3). This alteration in histone modification results in transcriptional activation of genes that are normally silenced by G9a-mediated methylation. Furthermore, BIX 01294 has been shown to trigger apoptotic pathways in cancer cells through mechanisms involving increased expression of pro-apoptotic factors such as PMAIP1 and decreased levels of anti-apoptotic proteins like MCL1 .
BIX 01294 is a solid at room temperature, typically appearing as a white or off-white powder. Its solubility profile indicates that it is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water, which is common for many small-molecule inhibitors. The compound exhibits stability under standard laboratory conditions but should be protected from light and moisture to maintain its integrity .
BIX 01294 has been extensively utilized in research focused on epigenetics, particularly in studies investigating the role of histone methylation in cancer biology. Its applications include:
Furthermore, BIX 01294 serves as a valuable tool for understanding epigenetic regulation mechanisms that could lead to novel therapeutic approaches in oncology .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3